N-[(2,4-dimethylpyrazol-3-yl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2,4-dimethylpyrazol-3-yl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4-dimethylpyrazol-3-yl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride typically involves the alkylation of pyrazoles. One common method is the alkylation of pyrazoles with poly(bromomethyl) compounds using t-BuOK/THF as the base and solvent . The reaction conditions often include refluxing the mixture to ensure complete reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(2,4-dimethylpyrazol-3-yl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
N-[(2,4-dimethylpyrazol-3-yl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic activities.
Industry: The compound can be used in the synthesis of other heterocyclic compounds and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(2,4-dimethylpyrazol-3-yl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets. For instance, it acts as an enzyme inhibitor by binding to the active site of enzymes like urease and butyrylcholinesterase, thereby preventing their normal function . The compound’s structure allows it to form stable complexes with metal ions, which can influence its biological activity.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: A simpler pyrazole derivative with similar structural features.
1,3-Dimethylpyrazole: Another pyrazole derivative with different substitution patterns.
3,4-Dimethylpyrazole phosphate (DMPP): A nitrification inhibitor used in agriculture.
Uniqueness
N-[(2,4-dimethylpyrazol-3-yl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride is unique due to its specific substitution pattern and the presence of a hydrochloride group, which can influence its solubility and reactivity. Its ability to form stable metal complexes and inhibit specific enzymes sets it apart from other similar compounds.
Properties
Molecular Formula |
C11H18ClN5 |
---|---|
Molecular Weight |
255.75 g/mol |
IUPAC Name |
N-[(2,4-dimethylpyrazol-3-yl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C11H17N5.ClH/c1-8-5-13-16(4)10(8)6-12-11-9(2)7-15(3)14-11;/h5,7H,6H2,1-4H3,(H,12,14);1H |
InChI Key |
BVBCUGKMLNUWQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1NCC2=C(C=NN2C)C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.